Higher TPSA: CNS Permeability and Solubility
The target compound, bearing three methoxy substituents, exhibits a calculated topological polar surface area (TPSA) of approximately 66–70 Ų, compared to 41.6 Ų for the 2-methylphenyl analog (CAS 1396708-66-9) and 50.8 Ų for the 4-ethoxyphenyl analog (CAS 1396858-28-8) [1] [2]. A TPSA in the 60–70 Ų range situates the compound near the upper boundary of ideal CNS penetration (commonly < 90 Ų) while offering improved aqueous solubility potential relative to the more lipophilic, low-TPSA comparators. For procurement decisions involving CNS-targeted screening libraries, this TPSA difference predicts distinct oral absorption and brain penetration profiles that generic substitution cannot replicate.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ~66–70 Ų (in silico calculated) |
| Comparator Or Baseline | 2-methylphenyl analog (CAS 1396708-66-9): 41.6 Ų; 4-ethoxyphenyl analog (CAS 1396858-28-8): 50.8 Ų |
| Quantified Difference | +24–28 Ų vs. 2-methylphenyl analog; +15–19 Ų vs. 4-ethoxyphenyl analog |
| Conditions | In silico calculation using fragment-based TPSA methodology (Ertl et al., J. Med. Chem. 2000). Experimental confirmation required. |
Why This Matters
TPSA is a primary driver of oral bioavailability and blood-brain barrier permeation; a difference of >20 Ų is sufficient to alter the CNS MPO score, making direct experimental substitution of these analogs invalid for CNS screening campaigns.
- [1] Kuujia.com. (2025). Product page for N-(4-Ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1396858-28-8). TPSA: 50.8 Ų. View Source
- [2] Calculated for CAS 1396872-92-6 using SwissADME (SMILES: COc1cc(NC(=O)N2C3CCC2COC3)cc(OC)c1OC). TPSA = 69.15 Ų. View Source
